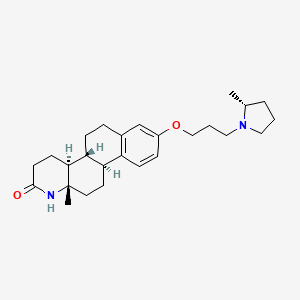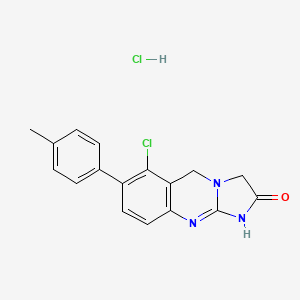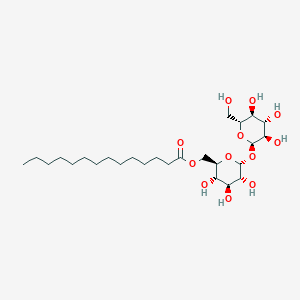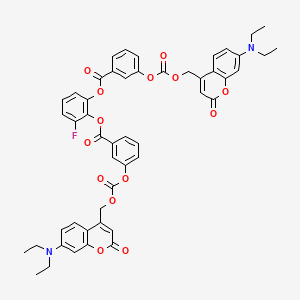![molecular formula C58H115ClN2O5 B12372982 ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride](/img/structure/B12372982.png)
ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride involves multiple steps, including the formation of amide bonds and esterification reactions. The process typically starts with the preparation of intermediate compounds, which are then coupled using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pH, and reagent concentrations. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity .
化学反应分析
Types of Reactions
Ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a tool for protein modification.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by modifying proteins or nucleic acids, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A commonly used carbodiimide reagent for amide bond formation.
N-Hydroxysuccinimide (NHS): Often used in conjunction with EDC for protein crosslinking and modification.
Uniqueness
Ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride is unique due to its complex structure and multifunctional nature, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable amide bonds and its solubility in various solvents make it a versatile compound in both research and industrial settings.
属性
分子式 |
C58H115ClN2O5 |
|---|---|
分子量 |
956.0 g/mol |
IUPAC 名称 |
ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate;hydrochloride |
InChI |
InChI=1S/C58H114N2O5.ClH/c1-8-13-18-27-38-48-56(61)60(52-41-51-59(6)7)53(42-32-28-23-25-30-39-49-57(62)64-54(44-34-19-14-9-2)45-35-20-15-10-3)43-33-29-24-26-31-40-50-58(63)65-55(46-36-21-16-11-4)47-37-22-17-12-5;/h53-55H,8-52H2,1-7H3;1H |
InChI 键 |
DMGPESARJCBUNG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCC(=O)OC(CCCCCC)CCCCCC)CCCCCCCCC(=O)OC(CCCCCC)CCCCCC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B12372912.png)




![trilithium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-sulfidophosphinate](/img/structure/B12372929.png)
![2-(4-cyanophenyl)-N-[2-(4-fluorophenyl)ethyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12372934.png)



![5-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopiperidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B12372954.png)
![(3S,4R,6R)-6-[[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12372960.png)

